REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O-:14])=O)=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:2]1=[O:3].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.O>CN(C)C=O>[O:18]1[CH2:19][CH2:20][N:15]([C:12]([C:8]2[CH:7]=[C:6]3[C:11](=[CH:10][CH:9]=2)[NH:1][C:2](=[O:3])[CH2:4][CH2:5]3)=[O:14])[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)CCC2=CC(=CC=C12)C(=O)[O-]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the chloroform layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the chloroform layer with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
chloroform was removed by distillation under a reduced pressure
|
Type
|
ADDITION
|
Details
|
acetone was added to the thus obtained residue
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C(=O)C=1C=C2CCC(NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |